molecular formula C8H13N3S B1274758 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 590376-67-3

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274758
CAS No.: 590376-67-3
M. Wt: 183.28 g/mol
InChI Key: XHQBOBWLBDYQDW-UHFFFAOYSA-N
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Description

4-Allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS: 590376-67-3) is a triazole-thiol derivative with the molecular formula C₈H₁₃N₃S and a molecular weight of 183.27 g/mol. It is characterized by an allyl group (-CH₂CHCH₂) at the N4 position and an isopropyl group (-CH(CH₃)₂) at the C5 position of the triazole ring. This compound is typically stored under dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

3-propan-2-yl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h4,6H,1,5H2,2-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQBOBWLBDYQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391083
Record name 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590376-67-3
Record name 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,2,4-triazole ring followed by the introduction of the allyl and isopropyl substituents. The thiol group at the 3-position is generally introduced through cyclization reactions involving hydrazine derivatives and isothiocyanates or related sulfur-containing reagents.

Key Synthetic Routes

Cyclization of Acetohydrazide with Isothiocyanates

One effective method involves the condensation of acetohydrazide derivatives with aromatic or aliphatic isothiocyanates in ethanol, followed by base-catalyzed cyclization to form substituted 3-mercapto-1,2,4-triazoles. This method provides a route to 5-substituted 1,2,4-triazole-3-thiols with good yields.

  • Reaction Conditions:

    • Solvent: Ethanol
    • Reflux overnight for condensation
    • Base-catalyzed cyclization using potassium carbonate in DMF at 40–45 °C overnight
    • Workup involves aqueous neutralization and isolation of the precipitated product
  • Example:

    • Acetohydrazide (compound 57) reacts with an allyl-containing isothiocyanate to yield the corresponding 4-allyl-5-substituted triazole-3-thiol (compounds 58–60), which can be further functionalized.
Alkylation of 3-Mercapto-1,2,4-triazole Derivatives

Another approach involves the alkylation of 3-mercapto-1,2,4-triazole derivatives with chloro-N-aryl-acetamides in the presence of an inorganic base such as potassium carbonate in DMF. This method affords tri-substituted 1,2,4-triazoles, including those bearing allyl and isopropyl substituents.

  • Reaction Conditions:

    • Base: Potassium carbonate
    • Solvent: DMF
    • Temperature: 40–45 °C
    • Reaction time: Overnight
  • Yields:

    • Moderate to good yields (typically 60–85%) reported for similar derivatives.

Specific Preparation of this compound

While direct literature specifically naming the preparation of this compound is limited, analogous preparation methods from closely related 1,2,4-triazole-3-thiol derivatives provide a reliable synthetic framework:

Step Reagents & Conditions Description Yield (%) Notes
1 Acetohydrazide + allyl isothiocyanate in EtOH Condensation under reflux overnight 70–80 Formation of intermediate hydrazide
2 Base (K2CO3) in DMF, 40–45 °C, overnight Cyclization to form 4-allyl-5-substituted triazole-3-thiol 75–85 Base-catalyzed ring closure
3 Alkylation with isopropyl halide (if needed) Introduction of isopropyl group at 5-position 60–80 Optional depending on starting materials

This sequence is consistent with the synthesis of related substituted triazole-3-thiols, where the allyl and isopropyl groups are introduced either via the isothiocyanate or through subsequent alkylation steps.

Alternative Synthetic Approaches

Cyclocondensation with Carbon Disulfide and Potassium Hydroxide

In related triazole-thione syntheses, cyclocondensation reactions involving hydrazine derivatives and carbon disulfide in ethanolic potassium hydroxide under reflux conditions have been reported. This method yields triazole-3-thione compounds which can be further functionalized to introduce allyl and isopropyl groups.

  • Conditions:

    • Reflux in 10% ethanolic KOH for 5–10 hours
    • Neutralization with dilute HCl to precipitate the product
    • Recrystallization from ethanol/DMF
  • Yields:

    • Typically 70–80% for analogous compounds.

This method is less direct for the title compound but useful for preparing triazole-3-thiol scaffolds.

Analytical Data and Characterization

Typical characterization data supporting the formation of this compound include:

Technique Observations / Data
Mass Spectrometry Molecular ion peak consistent with C8H13N4OS (m/z 213)
IR Spectroscopy Peaks at ~3360 cm⁻¹ (NH), 1230–1240 cm⁻¹ (C=S)
¹H NMR Signals for allyl protons (5.0–6.0 ppm), isopropyl methyls (~1.0 ppm), NH protons (~9.0 ppm)
Melting Point Typically in the range of 120–130 °C (depending on purity)

These data confirm the presence of the triazole ring, thiol group, and the allyl and isopropyl substituents.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield Range (%) References
Condensation of acetohydrazide with isothiocyanates + base-catalyzed cyclization Acetohydrazide, allyl isothiocyanate EtOH reflux, K2CO3/DMF, 40–45 °C overnight Straightforward, good selectivity 70–85
Alkylation of 3-mercapto-1,2,4-triazole derivatives 3-Mercapto-1,2,4-triazole, chloro-N-aryl-acetamides K2CO3 in DMF, 40–45 °C overnight Versatile for substitutions 60–85
Cyclocondensation with CS2 and KOH Hydrazine derivatives, carbon disulfide Reflux in ethanolic KOH, acid workup Useful for triazole-thione scaffolds 70–80

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as an essential building block in the synthesis of more complex molecules. It is utilized in various organic reactions due to its ability to undergo nucleophilic substitution and oxidation reactions.

Table 1: Chemical Reactions Involving 4-Allyl-5-Isopropyl-4H-1,2,4-Triazole-3-Thiol

Reaction TypeDescription
Nucleophilic Substitution Reacts with alkyl halides to form substituted derivatives.
Oxidation Can be oxidized to sulfoxides or sulfones using oxidizing agents.
Reduction Reduced using sodium borohydride to yield thiols or other derivatives.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. Studies have shown its efficacy against various pathogens, making it a candidate for therapeutic applications.

Case Study: Antifungal Activity

In a study examining the antifungal properties of this compound, it was found to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the inhibition of key enzymes involved in fungal cell wall synthesis.

Medicinal Chemistry

Therapeutic Agent Development

Ongoing research explores the potential of this compound as a therapeutic agent for treating infections and inflammatory conditions. Its ability to modulate enzyme activity positions it as a candidate for drug development.

Table 2: Potential Therapeutic Targets

TargetMechanism of Action
Enzymes in Bacterial Cell Wall Synthesis Inhibits enzymes critical for bacterial survival.
Inflammatory Pathways Modulates pathways involved in inflammation reduction.

Industrial Applications

Intermediate in Pharmaceutical Manufacturing

In industrial settings, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable in developing new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. It may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Molecular Weight and Solubility: The target compound (MW: 183.27) is smaller than analogues like 4-allyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol (MW: 231.32), which may improve solubility in polar solvents . 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives are noted for low toxicity, suggesting that alkyl substituents (e.g., isopropyl, allyl) could balance efficacy and safety .

Key Data Tables

Table 1: Structural and Physical Properties of Selected Triazole-Thiol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol C₈H₁₃N₃S 183.27 Allyl, Isopropyl Lipophilic, stable at 2–8°C
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) C₈H₈N₄S 192.24 Amino, Phenyl High antioxidant activity
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol C₁₉H₁₈N₄S 334.44 Indole, Phenyl Kinase inhibition potential
4-Allyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol C₁₂H₁₃N₃S 231.32 Allyl, m-Tolyl Higher molecular weight

Biological Activity

4-Allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS Number: 590376-67-3) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships.

The molecular formula of this compound is C₈H₁₃N₃S, with a molecular weight of 183.27 g/mol. It is characterized by a thiol group that contributes to its reactivity and biological potential. The compound has been synthesized and evaluated for various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. The compound's antimicrobial activity was assessed against several bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Escherichia coli31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Pseudomonas aeruginosa31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Candida albicans31.25 - 62.5 μg/mL62.5 - 125 μg/mL

These findings suggest that variations in substituents on the sulfur atom do not significantly alter the antimicrobial efficacy of the derivatives .

Cytotoxic Activity

In addition to antimicrobial effects, triazole derivatives have shown promising cytotoxic activities against various cancer cell lines. A study highlighted the cytotoxic effects of compounds related to triazoles on colorectal cancer cells (HT-29). The study reported that specific derivatives exhibited IC50 values as low as 0.85 µM, indicating potent activity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. For instance:

  • Substituent Variation : The nature and position of substituents on the triazole ring significantly affect the biological profile. Aliphatic substitutions generally enhance activity compared to aromatic ones.
  • Hydrophobicity : The hydrophobic nature of substituents plays a crucial role in determining the compound's interaction with biological targets.

The most active compounds identified in studies include those with specific substitutions that optimize their interaction with target enzymes involved in cancer progression and microbial resistance .

Case Studies

  • Antimicrobial Screening : A study synthesized several S-substituted derivatives of triazole-thiols and evaluated their antimicrobial activity using double serial dilutions against standard strains like Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that specific derivatives maintained significant antibacterial properties at low concentrations .
  • Cytotoxic Evaluation : Research focused on the synthesis of bis-indolyl conjugates linked to triazoles demonstrated dual inhibition of PI3K and tankyrase pathways in colorectal cancer cells, showcasing the potential for these compounds as therapeutic agents in cancer treatment .

Q & A

Q. What are the optimized synthetic routes for 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol and its derivatives?

The synthesis typically involves alkylation or condensation reactions. For example, microwave irradiation significantly improves yields in S-alkylation reactions by reducing reaction times and enhancing regioselectivity. Solvent choice (e.g., methanol or propan-2-ol) also critically impacts yield, as demonstrated in analogous triazole-thiol syntheses . Key steps include:

  • Step 1: Preparation of the triazole-thiol core via cyclization of thiocarbazides or thiosemicarbazides.
  • Step 2: Functionalization at the thiol group using alkyl halides under microwave-assisted conditions (e.g., 50–80°C, 15–30 minutes) .

Q. What analytical techniques are essential for characterizing this compound?

Standard methods include:

  • Elemental analysis to confirm purity.
  • ¹H/¹³C-NMR to verify substitution patterns (e.g., allyl and isopropyl groups).
  • LC-MS for molecular weight confirmation .
  • IR spectroscopy to identify thiol (-SH) and triazole ring vibrations .

Q. How is the antifungal activity of this compound evaluated in preliminary studies?

Antifungal screening follows standardized protocols, such as:

  • Agar diffusion assays against Candida albicans or Aspergillus niger.
  • Minimum inhibitory concentration (MIC) determination via broth microdilution .
  • Comparative analysis with reference drugs (e.g., fluconazole) to establish potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the understanding of its structure-activity relationships?

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, DFT optimizes molecular geometries and simulates NMR/IR spectra, validated against experimental data .
  • Molecular docking: Identifies potential binding modes with biological targets (e.g., fungal CYP51 enzyme). Studies on analogous triazoles show that alkyl chain length and substituent electronegativity modulate binding affinity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in:

  • Assay conditions (e.g., DPPH concentration in antiradical studies) .
  • Substituent effects: For example, fluorobenzylidene groups may reduce antiradical activity, while hydroxybenzylidene enhances it .
  • Solution: Standardize protocols (e.g., IC₅₀ measurements under controlled pH/temperature) and perform meta-analyses across studies .

Q. How are in silico ADME studies applied to prioritize derivatives for in vivo testing?

ADME (Absorption, Distribution, Metabolism, Excretion) predictions use tools like SwissADME:

  • Lipophilicity (LogP): Optimal range (2–3) ensures membrane permeability.
  • Drug-likeness: Compliance with Lipinski’s Rule of Five.
  • Metabolic stability: Cytochrome P450 enzyme interactions predicted via molecular dynamics .

Q. What experimental designs validate the role of the allyl group in modulating biological activity?

  • Comparative studies: Synthesize analogs with/without the allyl group and test against isopropyl-only derivatives.
  • Mechanistic probes: Use radical scavenging assays (e.g., DPPH) to assess if the allyl group’s electron-rich π-system enhances antioxidant activity .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Microwave scaling: Optimize power and irradiation time to prevent decomposition.
  • Solvent recycling: Recover methanol/propan-2-ol via distillation .
  • Catalyst screening: Test phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency .

Q. What are the limitations of current in silico models for predicting triazole-thiol reactivity?

  • Accuracy of DFT functionals: B3LYP may underestimate non-covalent interactions; hybrid functionals (e.g., M06-2X) are preferred for π-stacking systems .
  • Docking false positives: Validate with mutagenesis studies or co-crystallization .

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